molecular formula C27H25BrN2O3 B4889448 11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4889448
M. Wt: 505.4 g/mol
InChI Key: SGGAWTSJKHFBAW-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. The structure features a 3-bromo-4-methoxyphenyl group at position 11 and a 4-methoxyphenyl group at position 2. These substituents confer unique electronic and steric properties:

  • The methoxy groups improve lipophilicity and influence π-π stacking interactions.

Properties

IUPAC Name

6-(3-bromo-4-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN2O3/c1-32-19-10-7-16(8-11-19)18-14-23-26(24(31)15-18)27(17-9-12-25(33-2)20(28)13-17)30-22-6-4-3-5-21(22)29-23/h3-13,18,27,29-30H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGAWTSJKHFBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)Br)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to a class of dibenzo[1,4]diazepines known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple aromatic rings and a diazepine core. Its molecular formula is C27H25BrN2O4C_{27}H_{25}BrN_2O_4 with a molecular weight of approximately 521.41 g/mol. The presence of bromine and methoxy groups suggests potential interactions with various biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of similar dibenzo[1,4]diazepines. For instance, compounds with structural similarities have shown efficacy against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies indicate that modifications in the phenyl groups can enhance cytotoxicity against breast and colon cancer cells.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10.5Apoptosis induction through caspase activation
HT-29 (Colon)12.3Cell cycle arrest at G2/M phase
A549 (Lung)15.7Inhibition of PI3K/Akt signaling pathway

Neuropharmacological Effects

Dibenzo[1,4]diazepines are also noted for their neuropharmacological effects, potentially acting as anxiolytics or sedatives. Compounds in this class have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission.

  • GABA Receptor Modulation : The compound's structure suggests it may act as a positive allosteric modulator at GABA_A receptors.
  • Behavioral Studies : Animal models treated with similar compounds exhibited reduced anxiety-like behaviors in elevated plus-maze tests.

Antimicrobial Activity

Preliminary data suggest that the compound may exhibit antimicrobial properties against both bacterial and fungal strains. The presence of bromine in the structure could enhance its lipophilicity, allowing better membrane penetration.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Candida albicans16 µg/mLFungistatic

Case Studies and Research Findings

A study published in ResearchGate investigated the synthesis and biological activity of related compounds. It found that derivatives with methoxy substitutions exhibited enhanced biological activity compared to their unsubstituted counterparts .

Additionally, research highlighted the significance of bromine substitution in improving the pharmacokinetic profile of similar compounds, potentially leading to better bioavailability and efficacy in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs:

Compound ID/Evidence Position 3 Substituent Position 11 Substituent Molecular Weight (g/mol) Key Functional Groups Notes
Target Compound 4-Methoxyphenyl 3-Bromo-4-methoxyphenyl ~475 (estimated) Br, OCH₃ High lipophilicity due to dual methoxy groups .
4-Methoxyphenyl 3-Bromo-5-ethoxy-4-hydroxyphenyl 525.82 Br, OCH₂CH₃, OH Ethoxy and hydroxy groups increase polarity and hydrogen-bonding capacity.
4-Chlorophenyl 3-Bromo-4-hydroxy-5-methoxyphenyl 525.82 Br, Cl, OH, OCH₃ Chlorine substitution enhances electron-withdrawing effects.
4-Methoxyphenyl 2-Bromophenyl 475.38 Br, OCH₃ Bromine at phenyl C2 may reduce steric hindrance compared to C3.
4-Methoxyphenyl 4-(Trifluoromethyl)phenyl 561.47 CF₃, OCH₃ Trifluoromethyl group increases metabolic stability and electronegativity.
3,4-Dimethoxyphenyl 4-Bromobenzoyl 561.47 Br, CO, OCH₃ Acyl group introduces ketone functionality, altering reactivity.

Electronic and Steric Effects

  • Bromine Position : Compounds with bromine at phenyl C3 (e.g., Target, ) exhibit stronger halogen bonding than those with C2 substitution () .
  • Methoxy vs. Hydroxy : The target’s methoxy groups enhance lipophilicity (logP ~3.5 estimated) compared to hydroxy-containing analogs (, logP ~2.8) .
  • Chlorine vs.

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